molecular formula C18H18N4O2S B11975669 4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975669
M. Wt: 354.4 g/mol
InChI Key: XLYKDZUZNVROCL-XDHOZWIPSA-N
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Description

4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. The synthetic route generally starts with the preparation of the triazole core, followed by the introduction of the ethoxybenzylidene and phenoxymethyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxymethyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects may result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-((4-Ethoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    4-((4-Methoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorobenzylidene group, which may impart different biological activities.

    4-((4-Bromobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: The presence of a bromobenzylidene group can affect the compound’s reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-2-23-16-10-8-14(9-11-16)12-19-22-17(20-21-18(22)25)13-24-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,21,25)/b19-12+

InChI Key

XLYKDZUZNVROCL-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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